molecular formula C18H15N5O B8068666 CID 25267262

CID 25267262

Cat. No. B8068666
M. Wt: 317.3 g/mol
InChI Key: JLFSBHQQXIAQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E7449 is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity . Upon administration, E7449 selectively binds to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair .


Synthesis Analysis

The synthesis of E7449 involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The algorithm is based on a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .


Molecular Structure Analysis

The molecular structure of E7449 can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . Tools like MolView can be used to visualize the 3D model of the molecule .


Chemical Reactions Analysis

The chemical reactions involving E7449 can be analyzed using various methods. Acid-base reactions in aqueous solutions are some of the most important processes in chemical and biological systems . Tools like SCAN can be used for analyzing the chemical reaction path network .


Physical And Chemical Properties Analysis

The physical and chemical properties of E7449 can be analyzed using various methods. These properties are important for understanding the behavior of the molecule in different environments .

Mechanism of Action

E7449 works by selectively binding to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair . This mechanism of action is similar to other PARP inhibitors .

Safety and Hazards

The safety and hazards of E7449 would be similar to other PARP inhibitors. These drugs can cause side effects like nausea, fatigue, anemia, leukopenia, thrombocytopenia, and others .

properties

IUPAC Name

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFSBHQQXIAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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